Ethyl 4-nitrilo-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

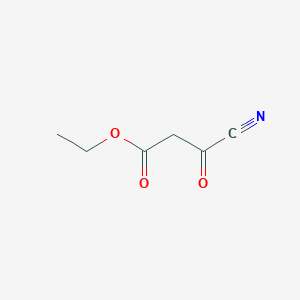

Ethyl 3-cyano-3-oxopropanoate is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, propanoic acid, 3-cyano-3-oxo-, ethyl ester . This compound is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-cyano-3-oxopropanoate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction: The compound can be reduced to form ethyl 3-amino-3-oxopropanoate using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.

Major Products Formed

Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 3-amino-3-oxopropanoate.

Hydrolysis: 3-cyano-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-cyano-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry: Ethyl 3-cyano-3-oxopropanoate is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The cyano and oxo groups play a crucial role in these interactions, influencing the binding affinity and reactivity of the compound .

Comparison with Similar Compounds

Ethyl 3-cyano-3-oxopropanoate can be compared with similar compounds such as ethyl 3-cyano-2-oxopropanoate and ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate . While these compounds share some structural similarities, ethyl 3-cyano-3-oxopropanoate is unique due to its specific reactivity and applications.

List of Similar Compounds

- Ethyl 3-cyano-2-oxopropanoate

- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate

- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate

Biological Activity

Ethyl 4-nitrilo-3-oxobutanoate, a compound with the molecular formula C6H7NO3, has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by a nitrile functional group and an oxobutanoate moiety, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound may exhibit:

- Antioxidant Properties : this compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the potential of this compound in inhibiting cancer cell proliferation. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Another investigation reported that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect was attributed to the compound's ability to modulate signaling pathways related to cell survival.

- Asymmetric Synthesis Applications : Research into asymmetric synthesis using this compound has shown promising results in producing enantiomerically enriched products. The use of biocatalysts like Candida parapsilosis has been explored, demonstrating high selectivity and yield in the reduction of ketones derived from this compound.

Table 1: Summary of Biological Activities

Properties

CAS No. |

120069-02-5 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

ethyl 3-cyano-3-oxopropanoate |

InChI |

InChI=1S/C6H7NO3/c1-2-10-6(9)3-5(8)4-7/h2-3H2,1H3 |

InChI Key |

MYDPCIRCXDPVPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.